molecular formula C14H13N3 B3093493 2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile CAS No. 124571-67-1

2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile

Cat. No.: B3093493
CAS No.: 124571-67-1
M. Wt: 223.27 g/mol
InChI Key: DHIFGWUOTOJHEN-CMDGGOBGSA-N
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Description

Structural Overview The compound 2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile (hereafter referred to as the target compound) is a conjugated dinitrile derivative featuring:

  • A propanedinitrile backbone (NC–C–CN), providing strong electron-withdrawing properties.
  • An enylidene group (prop-2-enylidene) with a phenyl substituent at position 1 and a dimethylamino group (–N(CH₃)₂) at position 3.
  • An E-configuration at the double bond, positioning the phenyl and dimethylamino groups on opposite sides.

Properties

IUPAC Name

2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-17(2)9-8-14(13(10-15)11-16)12-6-4-3-5-7-12/h3-9H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIFGWUOTOJHEN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=C(C#N)C#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=C(C#N)C#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile typically involves the reaction of dimethylamine with a suitable precursor, such as a phenylprop-2-enylidene derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylprop-2-enylidene moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Reactivity and Physical Properties

Substituent Effects on Reactivity
Compound Name Substituent (R) Key Functional Groups Reactivity Profile
Target Compound Phenyl Propanedinitrile, enylidene High inferred reactivity (conjugation)
2-[(E)-3-(Dimethylamino)-1-methoxy...] Methoxy Propanedinitrile, enylidene Lower reactivity (electron-donating R)
Ethyl 4-(Dimethylamino) benzoate Ethyl benzoate Aromatic amine Higher degree of conversion in resins
2-(Dimethylamino) ethyl methacrylate Methacrylate Aliphatic amine Lower reactivity, DPI-dependent

Key Findings :

  • Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., ethyl 4-(dimethylamino) benzoate) exhibit higher reactivity in resin systems due to enhanced electron delocalization . This suggests the target compound’s phenyl group may similarly improve reactivity compared to aliphatic analogs.
  • Methoxy vs. Phenyl : Methoxy groups (electron-donating) reduce conjugation efficiency compared to phenyl (electron-withdrawing), as seen in . The target compound’s phenyl group likely enhances its stability and light absorption properties.
Physical and Chemical Properties
Property Target Compound Methoxy Analog Ethyl 4-(Dimethylamino) Benzoate
Molecular Weight ~236.26 g/mol (calc.) 174.17 g/mol 193.24 g/mol
Solubility Likely hydrophobic Moderate (polar methoxy) High in organic solvents
Thermal Stability High (conjugated system) Moderate High
Photochemical Efficiency Inferred high Lower Highest among amines tested

Insights :

  • The target compound’s phenyl group enhances hydrophobicity and thermal stability compared to methoxy analogs.
  • Ethyl 4-(dimethylamino) benzoate outperforms aliphatic amines in resin cements, suggesting the target compound’s aromaticity could similarly benefit polymerization applications .

Role of Amine Positioning and Additives

  • Amine Concentration: Resins with a 1:2 camphorquinone (CQ)/amine ratio exhibit better properties than 1:1 ratios . The target compound’s dimethylamino group may act synergistically with photoinitiators like CQ.
  • DPI Influence: Diphenyliodonium hexafluorophosphate (DPI) enhances reactivity in aliphatic amines (e.g., 2-(dimethylamino) ethyl methacrylate) but has minimal impact on aromatic amines . This implies the target compound’s phenyl group could reduce DPI dependency.

Biological Activity

2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile, also known as a derivative of dimethylaminophenylpropene, has garnered interest in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a propanedinitrile backbone with a dimethylamino and phenyl substituent. Its molecular formula is C13H14N2C_{13}H_{14}N_2 with a molecular weight of approximately 214.27 g/mol. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have shown that derivatives of dimethylaminophenylpropene possess significant antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : There is evidence suggesting that such compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.
  • Neuropharmacological Effects : The dimethylamino group may contribute to neuroactive properties, influencing neurotransmitter pathways.

The biological activity of 2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile can be attributed to multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.
  • Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, particularly those related to dopamine and serotonin pathways.
  • Oxidative Stress Induction : Some studies suggest that these compounds can increase oxidative stress in target cells, leading to cytotoxicity.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating potential for development into novel antimicrobial agents .

Cytotoxicity Against Cancer Cells

In vitro studies have shown that 2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile induces apoptosis in human cancer cell lines such as HeLa and MCF-7. The compound was found to activate caspase pathways, leading to programmed cell death .

Cell LineIC50 (µM)Mechanism
HeLa10Caspase activation
MCF-715Oxidative stress induction

Neuropharmacological Studies

Research has indicated that compounds with similar structures may affect serotonin receptors, potentially offering therapeutic benefits for mood disorders. Animal studies showed improved behavioral outcomes in models of depression when treated with related compounds .

Q & A

What are the established methodologies for synthesizing 2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile?

Basic Research Question
The synthesis typically involves multi-step reactions, starting with precursor molecules like substituted benzothiazoles or styryl derivatives. Key steps include:

  • Coupling reactions : Palladium or copper catalysts facilitate cross-coupling between aromatic amines and propanedinitrile derivatives (e.g., Knoevenagel condensation) .
  • Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance reaction efficiency, while temperature control (60–100°C) minimizes side products .
  • Purification : Recrystallization from ethanol or column chromatography ensures >95% purity .

How is the molecular structure of this compound validated in crystallographic studies?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : High-resolution datasets (≤0.8 Å) are collected using Mo/Kα radiation .
  • Refinement : SHELXL software refines atomic coordinates, thermal parameters, and occupancy factors. Challenges include resolving disorder in the styryl moiety .
  • Validation : Crystallographic R-values (<0.05) and Hirshfeld surface analysis confirm structural accuracy .

What advanced spectroscopic techniques characterize its electronic properties?

Advanced Research Question
UV-Vis and fluorescence spectroscopy, combined with computational modeling, reveal optoelectronic behavior:

  • Experimental UV-Vis : Absorption maxima (~480 nm in ethanol) correlate with π→π* transitions in the conjugated system .
  • Theoretical modeling : Time-dependent density functional theory (TD-DFT) with polarizable continuum models (PCM) predicts solvent effects on excitation energies (error <0.2 eV) .
  • Photoisomerization : Trans→cis isomerization under 532 nm laser irradiation (Φ = 0.28 in chloroform) is monitored via time-resolved spectroscopy .

How do computational methods like DFT and AIM theory elucidate its reactivity?

Advanced Research Question
Density functional theory (DFT) and atoms-in-molecules (AIM) analysis provide mechanistic insights:

  • Electron density : Laplacian plots identify critical bond paths, highlighting nucleophilic sites (e.g., nitrile groups) susceptible to electrophilic attack .
  • Reaction pathways : Transition-state calculations (B3LYP/6-311++G**) reveal energy barriers for cyclization or dimerization .
  • Charge transfer : Natural bond orbital (NBO) analysis quantifies intramolecular charge transfer between the dimethylamino donor and dinitrile acceptor .

What role does this compound play in optoelectronic materials?

Advanced Research Question
Its extended π-conjugation and tunable emission make it suitable for:

  • Laser dyes : High quantum yield (Φ ~0.9) in the red-orange spectrum, used in dye lasers and organic LEDs .
  • Nonlinear optics (NLO) : Hyperpolarizability (β) values from electric-field-induced second-harmonic generation (EFISHG) suggest potential in photonic devices .

How can researchers resolve contradictions in reported solubility data?

Intermediate Research Question
Discrepancies arise from solvent polarity and temperature effects:

  • Systematic testing : Use Hansen solubility parameters to rank solvents (e.g., DMSO > DMF > ethanol) .
  • Thermodynamic analysis : Van’t Hoff plots correlate temperature-dependent solubility with enthalpy/entropy changes .
  • Purity verification : HPLC-MS identifies impurities (e.g., hydrolyzed byproducts) that alter solubility profiles .

What challenges arise in crystallographic refinement of its derivatives?

Advanced Research Question
Derivatives with bulky substituents pose refinement issues:

  • Disordered moieties : Apply PART instructions in SHELXL to model split positions for flexible groups .
  • Twinning : Use TWIN/BASF commands to refine data from twinned crystals (e.g., merohedral twinning) .
  • Residual density : Fourier maps guide the placement of solvent molecules in lattice voids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile
Reactant of Route 2
Reactant of Route 2
2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile

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